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Compound of Interest

Compound Name: 4-Chloro-2-methoxyaniline

Cat. No.: B126167

In the landscape of medicinal chemistry, the strategic modification of privileged scaffolds is a
cornerstone of drug discovery. 4-Chloro-2-methoxyaniline, a readily available aromatic
amine, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic
compounds with significant biological activities. This guide provides an in-depth comparative
analysis of the bioactivity of various 4-chloro-2-methoxyaniline derivatives, with a focus on
their anticancer and antimicrobial properties. We will delve into the structure-activity
relationships (SAR) that govern their potency and provide detailed experimental protocols for
their biological evaluation, offering a comprehensive resource for researchers in drug
development.

Introduction: The 4-Chloro-2-methoxyaniline
Scaffold

The 4-chloro-2-methoxyaniline core, with its distinct substitution pattern, offers a unique
combination of electronic and steric properties. The electron-withdrawing nature of the chlorine
atom at the para-position and the electron-donating methoxy group at the ortho-position to the
amine functionality influence the reactivity and biological interactions of its derivatives. This
scaffold has been particularly successful in the development of quinazoline-based kinase
inhibitors and Schiff bases with antimicrobial potential.

Anticancer Activity: Quinazoline Derivatives as
Kinase Inhibitors
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A significant area of research has focused on incorporating the 4-chloro-2-methoxyaniline
moiety into the quinazoline ring system. These 4-anilinoquinazoline derivatives have emerged
as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor
Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are
crucial targets in cancer therapy.[1][2]

Mechanism of Action: Targeting Signaling Pathways

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive
kinase inhibitors.[3] The quinazoline core mimics the adenine ring of ATP, while the anilino side
chain projects into a hydrophobic pocket of the kinase domain. The specific substitutions on the
anilino ring, derived from 4-chloro-2-methoxyaniline, play a critical role in modulating the
potency and selectivity of these inhibitors. By blocking the ATP-binding site, these compounds
prevent the autophosphorylation and activation of the kinase, thereby inhibiting downstream
signaling pathways that control cell proliferation, survival, and angiogenesis.

Signaling Pathway of EGFR and VEGFR-2 Inhibition
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Caption: Inhibition of EGFR and VEGFR-2 signaling by 4-anilinoquinazoline derivatives.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of 4-anilinoquinazoline derivatives is typically evaluated
against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is
a key metric for comparing the potency of these compounds.

R Group on Cancer Cell
Compound ID . . . IC50 (uM) Reference
Quinazoline Line
Gefitinib )
- A431 (Skin) ~3-5 [4]
(Control)
Imidazole- )
Compound 30 A431 (Skin) 3.5 [4]
carboxaldehyde
Imidazole- )
Compound 33 A431 (Skin) 3.0 [4]
carboxaldehyde
Compound 21 Thioether HelLa (Cervical) 1.85 [5]
Compound 22 Thioether HelLa (Cervical) 2.81 [5]
_ MDA-MB-231
Compound 23 Thioether 2.37 [5]
(Breast)
Compound 10b 2-phenyl HCT-116 (Colon) 2.8 [6]
T98G
Compound 10b 2-phenyl 2.0 [6]

(Glioblastoma)

Structure-Activity Relationship (SAR) Insights

The analysis of the IC50 values reveals several key SAR trends:

e Substitution at the 4-Anilino Position: The presence of the 4-chloro-2-methoxyaniline
moiety is crucial for activity. The chlorine atom often occupies a key position in the ATP-
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binding pocket, while the methoxy group can influence solubility and interactions with the
surrounding amino acid residues.

» Modifications on the Quinazoline Core: Substitutions at the 6 and 7-positions of the
quinazoline ring with small alkoxy groups, such as methoxy, generally enhance anticancer
activity.[4]

 Introduction of Heterocyclic Moieties: The addition of heterocyclic rings, such as imidazole,
can lead to more potent compounds, as seen in compounds 30 and 33.[4] These additions
can form additional hydrogen bonds or hydrophobic interactions within the kinase domain.

e Impact of the Linker: The nature of the linker between the quinazoline core and other
appended groups can significantly affect activity. For instance, thioether linkages have been
shown to yield potent derivatives.[5]

Antimicrobial Activity: The Potential of Schiff Base
Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are
another important class of compounds derived from 4-chloro-2-methoxyaniline. These
compounds have demonstrated a broad spectrum of antimicrobial activities.

Mechanism of Action

The antimicrobial action of Schiff bases is often attributed to the presence of the imine (-C=N-)
group. This functional group is believed to interfere with normal cell processes in
microorganisms. Proposed mechanisms include the inhibition of essential enzymes by
chelation with metal ions, interaction with microbial DNA, and disruption of the cell membrane
integrity. The lipophilicity of the Schiff base, influenced by the aromatic rings and substituents,
is a critical factor in its ability to penetrate the microbial cell wall.

General Workflow for Antimicrobial Screening
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Caption: A streamlined workflow for determining the MIC of Schiff base derivatives.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro
antimicrobial activity.
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Compound Type Test Organism MIC (pg/mL) Reference
Amino acid Schiff )
E. coli 6.25 - 50 [7]
base Cu(ll) complexes
Schiff base metal (II) - o
B. subtilis (Zone of inhibition) [8]
complexes
Schiff base from
salicylaldehyde and 4-  S. aureus (Zone of inhibition) [9]

methoxyaniline

Note: Direct comparison of MIC values is challenging due to variations in experimental
conditions and the specific derivatives tested in different studies. The provided data indicates
the range of activities observed for Schiff bases derived from related anilines.

Structure-Activity Relationship (SAR) Insights

e The Imine Group: The C=N linkage is a critical pharmacophore for the antimicrobial activity
of Schiff bases.

o Aromatic Substituents: The presence of electron-withdrawing groups, such as the chloro
group on the aniline ring, can enhance antimicrobial activity.

» Metal Complexation: The formation of metal complexes with Schiff bases often leads to a
significant increase in their antimicrobial potency compared to the free ligand.[8] The metal
ion can enhance the lipophilicity of the compound, facilitating its transport across the
microbial cell membrane.

Experimental Protocols
Synthesis of a Representative 4-Anilinoquinazoline
Derivative

Obijective: To synthesize a 4-(4-chloro-2-methoxyanilino)quinazoline derivative.

Causality: This protocol follows a common and efficient route for the synthesis of 4-
anilinoquinazolines, which involves the nucleophilic aromatic substitution of a 4-
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chloroquinazoline with the desired aniline. Microwave irradiation is employed to accelerate the
reaction, reduce reaction times, and often improve yields.

Procedure:

e To a microwave vial, add 4,6-dichloro-2-phenylquinazoline (1 mmol), 4-chloro-2-
methoxyaniline (1.2 mmol), and a mixture of THF/H20 (4:1, 4 mL).

o Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.
 After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).
o Collect the resulting precipitate by vacuum filtration.

» Wash the solid with cold water and then with a small amount of cold ethanol.

e Dry the product under vacuum to yield the desired 4-(4-chloro-2-methoxyanilino)-6-chloro-2-
phenylquinazoline.

e Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cells and
calculate the IC50 value.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells,
which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-
dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple
formazan crystals. The amount of formazan produced is proportional to the number of living
cells. This allows for the quantification of cell death induced by the test compounds.

Procedure:

o Cell Seeding: Seed cancer cells (e.g., A431, HelLa) in a 96-well plate at a density of 5 x 10"3
cells/well in 100 pL of complete culture medium. Incubate for 24 hours at 37 °C in a
humidified 5% CO2 atmosphere to allow for cell attachment.
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o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
After 24 hours, replace the medium in the wells with 100 pL of medium containing the test
compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 puM). Include a vehicle control
(DMSO) and an untreated control.

e Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

o MTT Addition: After the incubation period, add 10 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for another 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 100 uL of DMSO to each
well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure
complete dissolution.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the percentage of viability against the compound concentration and
determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution
Method

Obijective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff
bases against selected bacterial strains.

Causality: The broth microdilution method is a standardized and quantitative technique to
determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a
microorganism. This method allows for a direct comparison of the potency of different
compounds.

Procedure:

o Compound Preparation: Dissolve the Schiff base derivatives in DMSO to prepare stock
solutions. Prepare serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB)
in a 96-well microtiter plate. The final volume in each well should be 50 pL.
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 Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old)
and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10"8
CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105
CFU/mL in the test wells.

 Inoculation: Add 50 uL of the standardized bacterial suspension to each well of the microtiter
plate, resulting in a final volume of 100 L.

o Controls: Include a positive control (broth with inoculum, no compound) and a negative
control (broth only).

 Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

o MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the
lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

Derivatives of 4-chloro-2-methoxyaniline represent a promising and versatile class of
bioactive molecules. The strategic incorporation of this scaffold into quinazoline and Schiff base
structures has led to the development of potent anticancer and antimicrobial agents. The
comparative analysis of their biological activities, guided by structure-activity relationship
studies, provides a rational framework for the design of new and more effective therapeutic
agents. The experimental protocols detailed in this guide offer a practical foundation for
researchers to synthesize and evaluate the bioactivity of novel 4-chloro-2-methoxyaniline
derivatives, contributing to the advancement of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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